3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a piperidine ring, and an o-tolyl group
Preparation Methods
The synthesis of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a piperidine derivative with a thiazolidine-2,4-dione precursor under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to improve yield, purity, and scalability .
Chemical Reactions Analysis
3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazolidine or piperidine rings are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The thiazolidine ring is known to interact with enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione include:
3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: This compound has a similar structure but features an oxazolidine ring instead of a thiazolidine ring.
Thiazolidine derivatives: These compounds share the thiazolidine ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and synthetic utility.
Properties
IUPAC Name |
3-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)6-7-16(21)19-10-8-15(9-11-19)20-17(22)12-24-18(20)23/h2-5,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZAPPDQNOHSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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